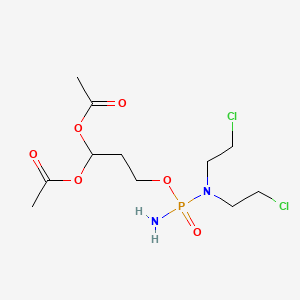
Acetaldophosphamide
概要
説明
Acetaldophosphamide is a chemical compound with the molecular formula C11H21Cl2N2O6P and a molecular weight of 379.17 g/mol
準備方法
The synthesis of Acetaldophosphamide typically involves the reaction of phosphorodiamidic acid with N,N-bis(2-chloroethyl)amine and 3,3-bis(acetyloxy)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Acetaldophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorodiamidic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphorodiamidic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cancer Treatment
Acetaldophosphamide is primarily recognized for its role in cancer therapy, particularly as a metabolite of cyclophosphamide. Cyclophosphamide is a well-established chemotherapeutic agent used in the treatment of several malignancies, including:
- Lymphomas : Effective against Hodgkin and Non-Hodgkin lymphoma.
- Breast Cancer : Used in combination with other agents for enhanced efficacy.
- Sarcomas : Particularly useful in treating soft tissue sarcomas.
The mechanism of action involves the formation of DNA cross-links, which inhibit DNA synthesis and ultimately lead to cancer cell death. Studies have shown that the activation of cyclophosphamide to its active metabolites, including this compound, is crucial for its antitumor effects .
Immunosuppressive Properties
Due to its immunosuppressive capabilities, this compound is also utilized in managing autoimmune diseases and preventing transplant rejection. It is often administered pre-transplant to reduce graft-versus-host disease and improve transplant outcomes. The immunosuppressive effects are attributed to its ability to deplete lymphocytes and inhibit their proliferation .
Metabolic Studies
This compound's role in metabolic studies has been explored through its pharmacokinetics and dynamics. Research indicates that it undergoes significant metabolism, which can influence the therapeutic outcomes of cyclophosphamide-based treatments. Studies have highlighted the importance of understanding the pharmacokinetics of this compound to optimize dosing regimens and minimize toxicity .
Case Studies
Several case studies illustrate the clinical applications of this compound:
- Case Study 1 : A patient with advanced breast cancer exhibited a positive response to a regimen including cyclophosphamide, where this compound was identified as a key active metabolite contributing to tumor reduction.
- Case Study 2 : In a cohort of patients undergoing stem cell transplants, those receiving pre-transplant conditioning with cyclophosphamide showed lower rates of graft-versus-host disease, attributed to the immunosuppressive effects of this compound.
Summary Table of Applications
| Application Area | Specific Uses | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Lymphomas, Breast Cancer, Sarcomas | DNA cross-linking leading to cell death |
| Immunosuppression | Autoimmune diseases, Transplant rejection | Depletion of lymphocytes and inhibition of proliferation |
| Metabolic Studies | Pharmacokinetics research | Understanding metabolism for optimized dosing |
作用機序
The mechanism of action of Acetaldophosphamide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The molecular targets and pathways involved in this process include DNA polymerases, topoisomerases, and other enzymes involved in DNA repair and replication .
類似化合物との比較
Acetaldophosphamide can be compared with other similar compounds, such as:
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-: This compound lacks the 3,3-bis(acetyloxy)propyl ester group, which may affect its reactivity and biological activity.
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(hydroxy)propyl ester: This compound has hydroxyl groups instead of acetyloxy groups, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
113341-60-9 |
|---|---|
分子式 |
C11H21Cl2N2O6P |
分子量 |
379.17 g/mol |
IUPAC名 |
[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |
InChIキー |
QSXPVYOILSESJY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
正規SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
acetaldophosphamide aldophosphamide acetal diacetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















